Z-Val-Val-Arg-AMC

描述

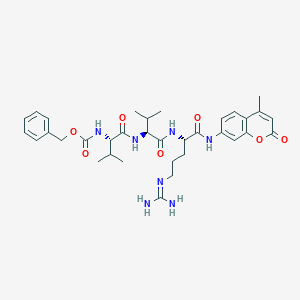

Z-Val-Val-Arg-AMC: is a fluorescent peptide substrate used primarily to assess the activity of cathepsins, which are proteolytic enzymes involved in various cellular processes. The compound is composed of a peptide sequence (Z-Val-Val-Arg) linked to a fluorescent group (AMC), making it useful in biochemical assays to monitor enzyme activity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Val-Arg-AMC involves the stepwise assembly of the peptide chain followed by the attachment of the fluorescent group. The process typically starts with the protection of amino acid functional groups to prevent unwanted side reactions. The amino acids are then coupled sequentially using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the peptide chain is assembled, the protecting groups are removed, and the fluorescent group is attached .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

化学反应分析

Types of Reactions: Z-Val-Val-Arg-AMC primarily undergoes hydrolysis reactions catalyzed by cathepsins. The hydrolysis of the peptide bond releases the fluorescent group, which can be detected and quantified.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by cathepsins in a buffered solution at physiological pH.

Coupling Reactions: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and N-methylmorpholine (NMM) are commonly used in the synthesis of the peptide chain.

Major Products: The major product of the hydrolysis reaction is the free fluorescent group (AMC), which is used as an indicator of enzyme activity .

科学研究应用

Biochemical Research

Z-Val-Val-Arg-AMC is extensively used in enzyme activity assays to measure the activity of cathepsins. This application is crucial for understanding proteolytic pathways involved in various biological processes and diseases.

Drug Development

The compound plays a significant role in high-throughput screening assays aimed at identifying potential inhibitors of proteases. This is particularly relevant in developing therapeutic agents for conditions such as cancer and viral infections, where protease activity is often dysregulated .

Diagnostics

This compound can be incorporated into diagnostic tests to detect diseases related to protease activity. Its ability to provide reliable fluorescence readouts allows for early diagnosis and monitoring treatment efficacy .

Cell Biology

In cell biology studies, this compound is utilized to monitor protease activity within cell lysates and live cells. This application aids researchers in understanding cellular processes and signaling pathways influenced by proteolytic enzymes.

Biotechnology

The compound is also employed in biotechnological applications to optimize fermentation processes by monitoring protease activity, which enhances yield and efficiency in enzyme production .

Case Studies and Research Findings

Numerous studies have demonstrated the effectiveness of this compound in various contexts:

- Cancer Research : A study highlighted its use in measuring cathepsin S activity in cancer cells, showing significant increases in fluorescence upon cleavage, which correlates with tumor progression.

- Inflammation Studies : Research involving inflammatory models utilized this compound to assess cathepsin S levels, providing insights into its role in inflammatory responses .

- Drug Screening : In drug discovery efforts, this compound has been employed to screen for specific inhibitors against cathepsins, leading to the identification of novel therapeutic candidates .

作用机制

Z-Val-Val-Arg-AMC exerts its effects by serving as a substrate for cathepsins. When cathepsins cleave the peptide bond in this compound, the fluorescent group (AMC) is released. This release can be detected by measuring the increase in fluorescence, providing a quantitative measure of enzyme activity .

相似化合物的比较

Z-Phe-Arg-AMC: Another fluorescent peptide substrate used to assess cathepsin activity.

Z-Arg-Arg-AMC: Used for similar purposes but with different specificity for cathepsin subtypes.

Uniqueness: Z-Val-Val-Arg-AMC is unique in its specific peptide sequence, which provides distinct substrate specificity for certain cathepsins. This makes it particularly useful in studies where differentiation between cathepsin subtypes is required .

生物活性

Z-Val-Val-Arg-AMC is a synthetic peptide substrate primarily utilized in biochemical research to study proteolytic enzymes, particularly cathepsins. This compound has gained attention due to its fluorescent properties, which enable the monitoring of enzyme activity in various biological contexts. This article delves into the biological activity of this compound, highlighting its applications, kinetic characteristics, and relevant case studies.

- Molecular Formula : C34H45N7O7

- Molecular Weight : 663.76 g/mol

- CAS Number : 124485-41-2

- Sequence : {Z}-Val-Val-Arg-{AMC}

This compound is recognized for its role as a substrate for cathepsins, a family of cysteine proteases involved in various physiological and pathological processes, including protein turnover and apoptosis.

This compound acts as a substrate that releases the fluorescent moiety 7-amino-4-methylcoumarin (AMC) upon cleavage by cathepsins. This fluorescence can be quantitatively measured, allowing researchers to assess the enzymatic activity in real-time. The specific sequence of Z-Val-Val-Arg is designed to optimize binding affinity and cleavage efficiency by cathepsins, particularly cathepsin S.

Kinetic Characterization

The kinetic parameters of this compound have been studied extensively. A notable study reported the Michaelis-Menten constant () for this compound as 39.8 μM, indicating a relatively high affinity for its target enzymes compared to other substrates (Table 1) .

| Substrate | (μM) | Interaction Energy (kcal/mol) |

|---|---|---|

| Z-Phe-Arg-AMC | 71.3 | -21.9 |

| Z-Leu-Arg-AMC | 72.0 | -16.5 |

| Z-Val-Arg-AMC | 185.0 | -7.2 |

| This compound | 39.8 | -27.1 |

| Boc-Val-Leu-Lys-AMC | 10.9 | -32.4 |

This data suggests that this compound has a favorable interaction with cathepsin S, making it an effective tool for studying this enzyme's activity.

Cathepsin Activity Measurement

This compound is primarily used for measuring cathepsin S activity in various biological samples, including cell lysates and tissue extracts. Its fluorescent nature allows for sensitive detection and quantification, facilitating studies on diseases where cathepsin S plays a critical role, such as cancer and neurodegenerative disorders.

Case Studies

- Cathepsin S in Cancer Research : A study investigated the role of cathepsin S in tumor progression using this compound as a substrate. The researchers found that elevated levels of cathepsin S activity correlated with increased tumor invasiveness, suggesting that this enzyme could be a potential biomarker for cancer prognosis .

- Neurodegenerative Diseases : Another research effort focused on the involvement of cathepsins in Alzheimer's disease pathology. By utilizing this compound, scientists demonstrated that inhibition of cathepsin S reduced amyloid-beta peptide accumulation, highlighting its therapeutic potential .

- Parasitology Studies : In parasitic research, specifically involving Angiostrongylus costaricensis, this compound was employed to profile peptidase activity in larval and adult stages of the parasite. The findings indicated distinct proteolytic profiles that could inform drug target development .

属性

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N7O7/c1-19(2)28(40-32(45)29(20(3)4)41-34(46)47-18-22-10-7-6-8-11-22)31(44)39-25(12-9-15-37-33(35)36)30(43)38-23-13-14-24-21(5)16-27(42)48-26(24)17-23/h6-8,10-11,13-14,16-17,19-20,25,28-29H,9,12,15,18H2,1-5H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37)/t25-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOVUYXJMHMVNV-FMYROPPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Z-Val-Val-Arg-AMC in studying Entamoeba histolytica virulence?

A: this compound is a fluorogenic substrate used to measure the activity of cysteine proteases, specifically EhCP4, in Entamoeba histolytica []. Increased activity of these proteases is linked to enhanced virulence of the parasite. Research indicates that interaction between E. histolytica and enteropathogenic E. coli (EPEC) leads to a heightened degradation of this compound, suggesting an increase in EhCP4 activity and thus, parasite virulence [].

Q2: How is this compound utilized in proteasome research?

A: this compound serves as a specific fluorescent peptide substrate for measuring the trypsin-like (T-L) activity of the proteasome []. This activity is crucial for various cellular processes, and its dysregulation is implicated in several diseases. Researchers use this compound to assess the potency of potential proteasome inhibitors, like PS-341 and ZGDHu-1, by monitoring their ability to inhibit the degradation of this compound by the proteasome []. This allows for the identification and characterization of novel therapeutic candidates targeting the proteasome system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。